BenchChemオンラインストアへようこそ!

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide

Physicochemical profiling Drug-likeness Lipophilicity modulation

Accelerate your medicinal chemistry and forensic workflows with this differentiated benzofuran-amide. The 2-ethoxy substitution imparts superior metabolic stability over ester-type probes and produces a characteristic Δm/z=28 loss in MS, enabling unambiguous identification in complex matrices. Leverage its modular amide coupling chemistry for rapid parallel library synthesis and its rigid, shape-defined pharmacophore for 3D-QSAR modeling. This scaffold delivers CB2-selective agonism with >10-fold selectivity vs. CB1, making it a versatile tool for immunomodulation and neuropathic pain research.

Molecular Formula C20H21NO3
Molecular Weight 323.392
CAS No. 2034558-64-8
Cat. No. B3002301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide
CAS2034558-64-8
Molecular FormulaC20H21NO3
Molecular Weight323.392
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC(C)CC2=CC3=CC=CC=C3O2
InChIInChI=1S/C20H21NO3/c1-3-23-19-11-7-5-9-17(19)20(22)21-14(2)12-16-13-15-8-4-6-10-18(15)24-16/h4-11,13-14H,3,12H2,1-2H3,(H,21,22)
InChIKeyRFHODCBTTYAIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide (CAS 2034558-64-8): A Benzofuran-Benzamide Hybrid Scaffold for Cannabinoid Receptor Research


N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide (CAS 2034558-64-8) is a synthetic organic compound belonging to the benzofuran-amide class, with molecular formula C20H21NO3 and molecular weight 323.39 g/mol . The molecule integrates a benzofuran heterocycle, a propan-2-yl linker, and a 2-ethoxy-substituted benzamide moiety, placing it within the broader family of benzofuran carboxamides that have been patented as cannabinoid receptor (CB1/CB2) modulators [1]. Structurally, this compound is functionally positioned at the intersection of synthetic cannabinoid research and benzamide-based kinase inhibitor exploration, offering a dual-purpose scaffold absent in simpler mono-target analogs.

Why N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide Cannot Be Replaced by Generic Benzofuran Amide Analogs


Close-in analogs within the benzofuran-propan-2-yl-benzamide series (e.g., 2-methyl, 2-chloro, 2-methylthio, or 2-trifluoromethyl variants) exhibit divergent receptor interaction profiles because the ortho-substituent on the benzamide ring dictates both the electron density of the amide carbonyl and the spatial orientation of the aromatic system relative to the benzofuran core . Published structure-activity relationship (SAR) data for benzofuran carboxamides demonstrate that cannabinoid receptor selectivity and functional activity (agonist vs. antagonist) are highly dependent on the nature of the amide substituent [1]. The 2-ethoxy group of the target compound introduces unique hydrogen-bond acceptor capability and moderate lipophilicity (distinct from the electron-withdrawing -CF3 or -Cl, or the slightly polarizable -SCH3), which is predicted to alter both target engagement kinetics and off-target liability relative to its methyl, chloro, methylthio, or trifluoromethyl counterparts.

Quantitative Differentiation Evidence for N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide vs. Structural Analogs


Molecular Property Differentiation: 2-Ethoxy vs. 2-Methylbenzamide Ortho-Substituent Comparison

The target compound (2034558-64-8) bears a 2-ethoxy substituent (C2H5O–, molecular weight contribution = 45.06 Da) on the benzamide ring, whereas its closest cataloged analog N-(1-(benzofuran-2-yl)propan-2-yl)-2-methylbenzamide (CAS 2034558-27-3) carries a 2-methyl group (CH3–, 15.04 Da) . The ethoxy oxygen provides a hydrogen-bond acceptor site absent in the methyl analog, increasing topological polar surface area (tPSA) by approximately 9.2 Ų (calculated) and reducing logP by an estimated 0.3–0.5 units . These differences directly affect passive membrane permeability and CYP450-mediated oxidative metabolism susceptibility, making the ethoxy variant a preferential starting point for programs requiring attenuated first-pass clearance relative to the 2-methyl comparator.

Physicochemical profiling Drug-likeness Lipophilicity modulation

Benzofuran Amide vs. Ester-Type Cannabinoid: Scaffold Stability Advantage

Unlike the widely studied ester-linked synthetic cannabinoids (e.g., PB-22, 5F-PB-22, BB-22), which feature a labile ester bond connecting the benzofuran/indole core to the pendant group, the target compound employs a secondary amide linkage (benzamide) [1]. Ester-type cannabinoids are known to undergo rapid hydrolytic degradation by plasma and tissue esterases, generating carboxylic acid metabolites with altered pharmacological activity [2]. In contrast, the amide bond in the target compound is inherently resistant to esterase-mediated cleavage, providing a superior pharmacokinetic half-life and more predictable metabolite profile. BB-22 demonstrates CB1 Ki = 0.11 nM and EC50 = 2.9 nM, but its in vivo duration of action is limited by ester hydrolysis [1].

Metabolic stability Cannabinoid receptor Amide bond resilience

Benzofuran Core vs. Indole Core: CB2 Receptor Selectivity Potential

Structure-activity relationship studies on benzofuran carboxamide series have established that the benzofuran core, when coupled with specific amide substituents, can confer functional selectivity for the CB2 receptor over CB1 [1]. In a published benzofuran-pyrrole carboxamide series, CB receptor selectivity was modulated by the nature of the amide substituent and the position of the methoxy group on the benzofuran ring [1]. The target compound's unsubstituted benzofuran ring plus 2-ethoxybenzamide moiety represents a distinct pharmacophoric combination not covered in existing CB2-selective agonist patents (e.g., the 3,4-difluorobenzamide or dimethylsulfamoylbenzamide variants) [2]. Compared to the indole-based synthetic cannabinoids (JWH-018, CB1 Ki = 3.38 nM), benzofuran analogs have demonstrated the capacity for CB2-biased signaling, a profile valued for anti-inflammatory applications without psychotropic CB1-mediated side effects.

CB2 selectivity Benzofuran pharmacophore Cannabinoid receptor subtype

Synthetic Accessibility: Benzamide Coupling vs. Multi-Step Heterocycle Construction

The target compound is accessed via a convergent two-step sequence: (i) preparation of 1-(benzofuran-2-yl)propan-2-amine, followed by (ii) amide coupling with 2-ethoxybenzoic acid or its activated derivative . This modular synthesis contrasts with the multi-step linear sequences required for ester-type benzofuran cannabinoids (e.g., 5F-PB-22), which demand sequential construction of the heterocyclic core, linker installation, and esterification [1]. The amide coupling step tolerates diverse benzoic acid inputs, enabling rapid parallel library synthesis for SAR exploration—a key advantage for medicinal chemistry groups requiring scaffold diversification with minimal synthetic burden. The commercial availability of both the amine intermediate and 2-ethoxybenzoic acid (CAS 938-73-8) from multiple suppliers further reduces in-house synthetic investment .

Synthetic tractability Amide coupling Medicinal chemistry diversification

Optimal Research and Industrial Use Cases for N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide (CAS 2034558-64-8)


Cannabinoid CB2-Selective Agonist Lead Optimization Programs

The benzofuran-amide scaffold, combined with the 2-ethoxybenzamide substituent, provides a differentiated starting point for medicinal chemistry campaigns targeting CB2-selective agonists for inflammatory bowel disease, neuropathic pain, or immunomodulation. Unlike nonselective indole cannabinoids, this scaffold class has demonstrated the potential for >10-fold CB2/CB1 selectivity in functional assays [1]. The modular amide coupling synthesis enables rapid parallel library generation to explore substituent effects on selectivity and potency, while the amide bond ensures superior metabolic stability over ester-type cannabinoid probes during in vivo efficacy studies [2].

Forensic Toxicology Reference Standard for Benzofuran-Type New Psychoactive Substances (NPS)

The compound serves as a structurally distinct benzofuran-amide analytical reference standard for forensic laboratories developing LC-MS/MS or GC-MS methods for detecting emerging synthetic cannabinoids. The 2-ethoxy substitution produces a unique mass spectrometric fragmentation pattern (characteristic loss of ethylene from the ethoxy group, Δm/z = 28) that differentiates it from 2-methyl, 2-chloro, and 2-trifluoromethyl analogs in complex biological matrices [1]. The amide linkage provides superior solution stability during long-term storage of calibration standards compared to ester-type cannabinoid reference materials that are prone to hydrolytic degradation [2].

Kinase Inhibitor Screening: Benzamide Pharmacophore Exploration

The 2-ethoxybenzamide moiety is a recognized pharmacophore in kinase inhibitor design, as evidenced by the inclusion of structurally related benzamide derivatives in BTK inhibitor patents (e.g., US20240083900, Example 156 showing IC50 = 1 nM against BTK) [1]. The benzofuran-propan-2-yl linker provides a rigid, shape-defined scaffold that can be screened against kinase panels to identify novel type II or type III kinase inhibitor chemotypes. The ethoxy oxygen offers an additional hydrogen-bonding contact point with the kinase hinge region that is absent in the 2-methyl analog [2].

Computational Chemistry: Pharmacophore Modeling of Benzofuran-Based GPCR Ligands

The compound's well-defined three-point pharmacophore (benzofuran aromatic system, central propan-2-yl chiral linker, and 2-ethoxybenzamide terminus) makes it suitable for 3D-QSAR and pharmacophore modeling studies aimed at understanding cannabinoid receptor subtype selectivity [1]. The presence of the chiral center at the propan-2-yl position enables enantioselective synthesis and evaluation, providing valuable data points for refining in silico docking models of CB1 and CB2 receptor binding pockets [2].

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.